molecular formula C13H18BrN B3023203 N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine CAS No. 1119450-09-7

N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine

Cat. No. B3023203
M. Wt: 268.19 g/mol
InChI Key: LFFJNYQBWRNPDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methylated amines, such as N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine, is a topic of interest in the field of organic chemistry due to their relevance in chemical and biological processes. In the context of synthesizing related compounds, one study describes the use of monomethylamine and N-benzyl-N-methylamine as nucleophiles in the amination of bromoethylester of cyclopentano-phosphatidic acid. Although the desired product was not obtained with monomethylamine due to extensive aminolysis, the use of N-benzyl-N-methylamine led to a successful synthesis, adapting a method from Shapiro and Rabinsohn . Another study reports the synthesis of N-(1-Methyl)cyclopropylbenzylamine, a compound with a similar N-methylated structure, which was shown to inactivate pig liver mitochondrial monoamine oxidase . These studies highlight the importance of careful selection of nucleophiles and reaction conditions in the synthesis of N-methylated amines.

Molecular Structure Analysis

The molecular structure of N-methylated amines is crucial for their function and reactivity. In the case of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a model compound for benzoxazine-based phenolic resins, the X-ray crystal structure revealed a hydrogen-bonding scheme involving both inter- and intramolecular hydrogen bonds . This detailed understanding of molecular structure is essential for predicting the behavior of similar compounds, such as N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine, in various chemical environments.

Chemical Reactions Analysis

The reactivity of N-methylated amines is influenced by their molecular structure. For instance, N-(1-Methyl)cyclopropylbenzylamine inactivates mitochondrial monoamine oxidase in a time- and concentration-dependent manner, and this inactivation is not reversed by exhaustive dialysis . This suggests that the compound forms a stable adduct with the enzyme, which could be due to the presence of the N-methyl group. Similarly, the reactivity of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine would be expected to be influenced by its N-methyl group and the bromobenzyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylated amines are determined by their molecular structures. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were studied using infrared and Raman spectroscopy, providing insights into the vibrations due to the presence of the methylene bridge structure . The study of these properties is essential for understanding the behavior of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine in different phases and environments.

Safety And Hazards

The safety data sheet for a related compound, “Benzyl bromide”, indicates that it is a combustible liquid, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The study on “N-(3-bromobenzyl) noscapine (N-BBN)” suggested that it may be considered for further investigations as a potent antiproliferative agent .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-15(13-7-2-3-8-13)10-11-5-4-6-12(14)9-11/h4-6,9,13H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFJNYQBWRNPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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